Amide Side-Chain Steric and Lipophilic Profile: Propionamide (C2) vs. Cyclobutanecarboxamide (C4 Cyclic) and Pentanamide (C4 Linear) Analogs
The target compound bears a linear propionamide side chain (–NH–CO–CH₂CH₃, total C2 extension), contrasting with bulkier or more rigid amide variants in the same series. The closest catalogued analogs include N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1797340-73-8, MW 249.31, cyclobutane ring) and N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide (C4 linear, MW 237.30) . The propionamide substituent provides a minimal steric footprint and moderate lipophilicity (clogP estimated ~0.8–1.2) that is intermediate between the even smaller acetamide analogs and the larger pentanamide/cyclobutanecarboxamide variants. This differentiation is measurable via calculated or experimental logP, topological polar surface area (tPSA), and number of rotatable bonds.
| Evidence Dimension | Amide side-chain size and lipophilicity |
|---|---|
| Target Compound Data | Propionamide (–CO–CH₂CH₃): MW contribution 57.07; rotatable bonds: 4 (amide linkage); clogP ~0.8–1.2 (estimated) |
| Comparator Or Baseline | Cyclobutanecarboxamide analog (CAS 1797340-73-8): MW 249.31; rigid cyclobutane ring; clogP ~1.5–1.8 (estimated). Pentanamide analog: MW 237.30; C4 linear chain; clogP ~1.4–1.7 (estimated) |
| Quantified Difference | MW difference: –26.03 vs. cyclobutanecarboxamide; –14.02 vs. pentanamide. Estimated ΔclogP: –0.5 to –0.7 log units lower than cyclobutanecarboxamide analog |
| Conditions | Calculated physicochemical property comparison based on molecular structure; no experimental logP or chromatographic retention data available for these specific compounds |
Why This Matters
Lower lipophilicity and smaller steric bulk may translate to improved aqueous solubility and reduced non-specific protein binding relative to analogs with larger amide substituents, a consideration for assay development and hit-to-lead optimization.
